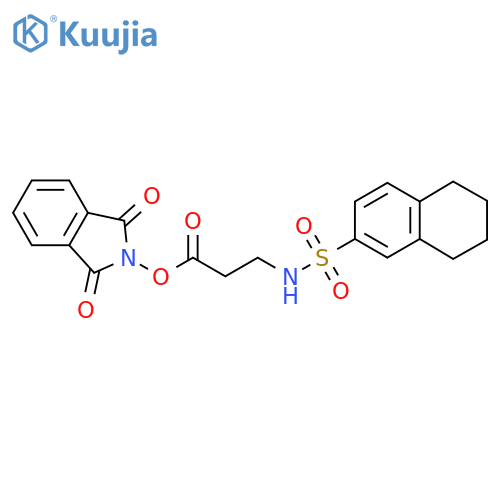

Cas no 2248356-95-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate)

2248356-95-6 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-6523972

- 2248356-95-6

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate

-

- インチ: 1S/C21H20N2O6S/c24-19(29-23-20(25)17-7-3-4-8-18(17)21(23)26)11-12-22-30(27,28)16-10-9-14-5-1-2-6-15(14)13-16/h3-4,7-10,13,22H,1-2,5-6,11-12H2

- InChIKey: ZVAHASPOHNLBPJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC2=C(C=1)CCCC2)(NCCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 428.10420754g/mol

- どういたいしつりょう: 428.10420754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 768

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6523972-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 0.05g |

$359.0 | 2025-03-13 | |

| Enamine | EN300-6523972-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 0.5g |

$410.0 | 2025-03-13 | |

| Enamine | EN300-6523972-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 1.0g |

$428.0 | 2025-03-13 | |

| Enamine | EN300-6523972-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 2.5g |

$838.0 | 2025-03-13 | |

| Enamine | EN300-6523972-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 0.25g |

$393.0 | 2025-03-13 | |

| Enamine | EN300-6523972-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 5.0g |

$1240.0 | 2025-03-13 | |

| Enamine | EN300-6523972-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 10.0g |

$1839.0 | 2025-03-13 | |

| Enamine | EN300-6523972-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate |

2248356-95-6 | 95.0% | 0.1g |

$376.0 | 2025-03-13 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2248356-95-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)propanoate) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬